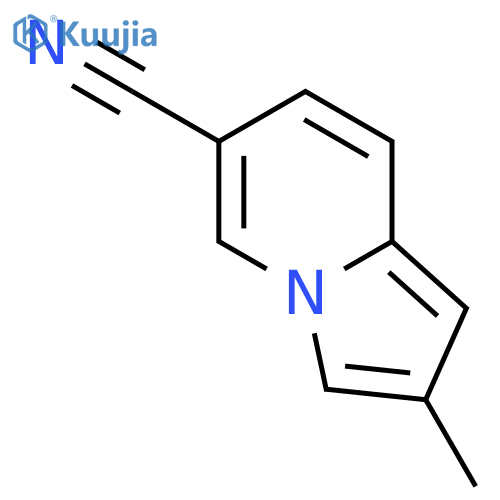Cas no 22320-36-1 (2-methyl-6-Indolizinecarbonitrile)

22320-36-1 structure
商品名:2-methyl-6-Indolizinecarbonitrile
2-methyl-6-Indolizinecarbonitrile 化学的及び物理的性質
名前と識別子
-
- 2-methyl-6-Indolizinecarbonitrile
- 2-methyl-indolizine-6-carbonitrile
- 2-methylindolizine-6-carbonitrile
- 2-Methyl-6-indolizinecarbonitrile #
- EN300-6478590
- 6-Indolizinecarbonitrile, 2-methyl-
- SCHEMBL3594658
- 22320-36-1
- DTXSID30343937
- DB-338622
-
- インチ: InChI=1S/C10H8N2/c1-8-4-10-3-2-9(5-11)7-12(10)6-8/h2-4,6-7H,1H3
- InChIKey: DDBAKJFTSMOWIT-UHFFFAOYSA-N
- ほほえんだ: CC1=CN2C=C(C=CC2=C1)C#N
計算された属性
- せいみつぶんしりょう: 156.06884
- どういたいしつりょう: 156.068748264g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 28.2Ų
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- PSA: 28.2
2-methyl-6-Indolizinecarbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6478590-10.0g |
2-methylindolizine-6-carbonitrile |
22320-36-1 | 95% | 10g |
$2146.0 | 2023-05-30 | |
| Enamine | EN300-6478590-1.0g |
2-methylindolizine-6-carbonitrile |
22320-36-1 | 95% | 1g |
$499.0 | 2023-05-30 | |
| 1PlusChem | 1P00CCB1-5g |
2-Methyl-6-indolizinecarbonitrile |
22320-36-1 | 95% | 5g |
$1852.00 | 2023-12-18 | |
| Aaron | AR00CCJD-1g |
2-Methyl-6-indolizinecarbonitrile |
22320-36-1 | 95% | 1g |
$712.00 | 2025-02-14 | |
| Aaron | AR00CCJD-5g |
2-Methyl-6-indolizinecarbonitrile |
22320-36-1 | 95% | 5g |
$2016.00 | 2023-12-15 | |
| 1PlusChem | 1P00CCB1-500mg |
2-Methyl-6-indolizinecarbonitrile |
22320-36-1 | 95% | 500mg |
$525.00 | 2023-12-18 | |
| 1PlusChem | 1P00CCB1-10g |
2-Methyl-6-indolizinecarbonitrile |
22320-36-1 | 95% | 10g |
$2715.00 | 2023-12-18 | |
| 1PlusChem | 1P00CCB1-100mg |
2-Methyl-6-indolizinecarbonitrile |
22320-36-1 | 95% | 100mg |
$228.00 | 2023-12-18 | |
| Enamine | EN300-6478590-0.05g |
2-methylindolizine-6-carbonitrile |
22320-36-1 | 95% | 0.05g |
$94.0 | 2023-05-30 | |
| Enamine | EN300-6478590-0.1g |
2-methylindolizine-6-carbonitrile |
22320-36-1 | 95% | 0.1g |
$140.0 | 2023-05-30 |
2-methyl-6-Indolizinecarbonitrile 関連文献
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
22320-36-1 (2-methyl-6-Indolizinecarbonitrile) 関連製品
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
